molecular formula C8H9F5O2 B1597791 Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate CAS No. 885275-40-1

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

Cat. No. B1597791
CAS RN: 885275-40-1
M. Wt: 232.15 g/mol
InChI Key: KHVGJDBCCPHABS-UHFFFAOYSA-N
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Description

“Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate” is a chemical compound with the IUPAC name 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate . It is a derivative of prop-2-en-1-yl 2,2-dimethylpropanoate .


Molecular Structure Analysis

The molecular formula of “Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate” is C8H9F5O2 . The structure of this compound would include a pentafluoroprop-1-en-2-yl group attached to a 2,2-dimethylpropanoate group.

Scientific Research Applications

Catalytic Hydrodefluorination

One study focuses on the catalytic hydrodefluorination of pentafluoropyridine, utilizing tungsten and molybdenum(IV) cluster hydrides. This process, which is enhanced by microwave radiation, offers regioselective access to tetrafluoropyridines, demonstrating the utility of fluoroorganic compounds in selective chemical transformations (Beltrán et al., 2011).

Gas-Phase Fluorination

Another research area involves the gas-phase fluorination of hexafluoropropene trimers, leading to stable perfluororadicals and other fluorinated compounds under specific conditions. This study highlights the potential of fluoroorganic compounds in creating materials with unique properties (Novikova et al., 1992).

Oxygen Extraction Using Bromine Pentafluoride

Research on the extraction of oxygen from oxides and silicates using bromine pentafluoride offers a novel approach to quantitative liberation of oxygen, showcasing the application of fluoroorganic compounds in analytical chemistry (Clayton & Mayeda, 1963).

Electrophilic and Catalytic Applications

Studies have also explored the electrophilic and catalytic capabilities of fluoroorganic compounds, such as the use of pentafluorophenylboronic acid in various organic reactions. These applications demonstrate the compounds' versatility as catalysts or reagents in organic synthesis, impacting methodologies in the synthesis of complex molecules (McCubbin et al., 2010).

Material Science and Electrochemistry

In material science and electrochemistry, the synthesis of pentafluorophenylboron oxalate and its application in lithium batteries have been studied. This compound improves the solubility of lithium compounds in specific solvents, enhancing the performance of lithium batteries (Li et al., 2009).

properties

IUPAC Name

1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGJDBCCPHABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382064
Record name AG-H-57280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

CAS RN

885275-40-1
Record name AG-H-57280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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